

Synthesis of (4-Pyrimidin-2-ylphenyl)methanol: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: (4-Pyrimidin-2-ylphenyl)methanol

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Abstract

This document provides a detailed experimental protocol for the synthesis of **(4-Pyrimidin-2-ylphenyl)methanol**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

(4-Pyrimidin-2-ylphenyl)methanol is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyrimidine ring linked to a benzyl alcohol moiety, makes it a versatile scaffold for the development of novel therapeutic agents. The Suzuki-Miyaura coupling reaction is an effective method for the synthesis of biaryl compounds and is well-suited for the preparation of the target molecule due to its high functional group tolerance and generally good yields. This protocol describes the coupling of 2-bromopyrimidine with (4-(hydroxymethyl)phenyl)boronic acid.

Reaction Scheme

Caption: General reaction scheme for the Suzuki-Miyaura coupling of 2-bromopyrimidine and (4-(hydroxymethyl)phenyl)boronic acid.

Data Presentation

Reagent/Product	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Equiv.	Mass/Volume
2-Bromopyrimidine	C ₄ H ₃ BrN ₂	158.98	1.0	1.0	159 mg
(4-(hydroxymethyl)phenyl)boronic acid	C ₇ H ₉ BO ₃	151.95	1.2	1.2	182 mg
Tetrakis(triphenylphosphine)palladium(0)	C ₇₂ H ₆₀ P ₄ Pd	1155.56	0.05	0.05	58 mg
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	2.0	2.0	276 mg
1,4-Dioxane	C ₄ H ₈ O ₂	88.11	-	-	8 mL
Water (degassed)	H ₂ O	18.02	-	-	2 mL
Product: (4-Pyrimidin-2-ylphenyl)methanol	C ₁₁ H ₁₀ N ₂ O	186.21	-	-	Theoretical Yield: 186 mg

Experimental Protocol

Materials:

- 2-Bromopyrimidine

- (4-(hydroxymethyl)phenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium Carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes
- Round-bottom flask (50 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon) with manifold
- Standard glassware for workup and purification

Procedure:

- Reaction Setup:
 - To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-bromopyrimidine (159 mg, 1.0 mmol, 1.0 equiv.), (4-(hydroxymethyl)phenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

- Seal the flask with a rubber septum.
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
- Solvent Addition and Reaction:
 - Degas a mixture of 1,4-dioxane (8 mL) and water (2 mL) by bubbling with an inert gas for 15-20 minutes.
 - Using a syringe, add the degassed solvent mixture to the reaction flask.
 - Place the flask in a preheated oil bath at 90 °C.
 - Stir the reaction mixture vigorously at 90 °C for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- Work-up:
 - After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
 - Dilute the reaction mixture with ethyl acetate (20 mL).
 - Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$).
 - Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by silica gel column chromatography.
 - Prepare a slurry of silica gel in hexanes and pack the column.
 - Load the crude product onto the column.

- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
- Collect the fractions containing the desired product (monitor by TLC).
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield **(4-Pyrimidin-2-ylphenyl)methanol** as a solid.

Characterization:

The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow



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Caption: Workflow for the synthesis of **(4-Pyrimidin-2-ylphenyl)methanol**.

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